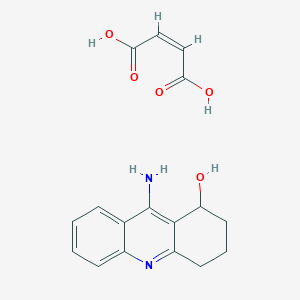

Velnacrine Maleate

描述

属性

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Distinctions Between Velnacrine Maleate and Tacrine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core molecular differences between Velnacrine Maleate and its parent compound, Tacrine. Both compounds are centrally acting cholinesterase inhibitors, but a subtle structural modification leads to distinct physicochemical and pharmacological profiles. This document provides a comprehensive comparison, including quantitative data, experimental methodologies, and visual representations of their structures and metabolic relationship.

Molecular Structure and Physicochemical Properties

The fundamental difference between Velnacrine and Tacrine lies in the presence of a hydroxyl group on the saturated ring of the acridine structure. Velnacrine, also known as 1-hydroxytacrine, is the major active metabolite of Tacrine.[1][2][3] This hydroxylation significantly alters the molecule's properties. This compound is the maleate salt of the active Velnacrine base.[4]

Below is a comparative summary of their key physicochemical properties:

| Property | This compound | Tacrine | Reference(s) |

| IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | 1,2,3,4-Tetrahydroacridin-9-amine | [1][4] |

| Molecular Formula | C17H18N2O5 | C13H14N2 | [4][5] |

| Molecular Weight | 330.33 g/mol | 198.27 g/mol | [1][4] |

| Melting Point | 171-173 °C | 183.5 °C | [5][6] |

| Active Moiety | Velnacrine | Tacrine | [2] |

Synthesis and Metabolism

Tacrine can be synthesized through various routes, often involving the reaction of anthranilonitriles with cyclohexanone.[7] The metabolic conversion of Tacrine to Velnacrine occurs in the liver, primarily through hydroxylation of the benzylic carbon by the cytochrome P450 enzyme CYP1A2.[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic conversion of Tacrine to its active metabolite, Velnacrine.

Caption: Metabolic pathway of Tacrine to Velnacrine.

Pharmacological Profile

Both Tacrine and Velnacrine are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the brain.[2][8] This mechanism of action formed the basis of their investigation for the symptomatic treatment of Alzheimer's disease.

While specific IC50 values for Velnacrine are not as widely reported in the initial search results, Tacrine is a well-characterized inhibitor with IC50 values of 31 nM for AChE and 25.6 nM for BChE.[8][9]

Experimental Protocols

Synthesis of Tacrine

A common laboratory-scale synthesis of Tacrine involves the following steps, adapted from established literature[10]:

-

Reaction Setup: A mixture of 2-aminobenzonitrile and cyclohexanone is prepared in a round-bottom flask.

-

Catalysis: Anhydrous zinc chloride is added as a catalyst.

-

Reflux: The reaction mixture is heated under reflux.

-

Work-up: The reaction is cooled, and the product is isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Tacrine and Velnacrine on AChE and BChE is typically determined using a modified Ellman's method.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

Test compounds (Tacrine or Velnacrine) at various concentrations.

-

AChE or BChE enzyme solution.

-

-

Procedure:

-

The test compound is pre-incubated with the enzyme in the phosphate buffer.

-

The substrate (ATCI or BTCI) is added to initiate the reaction.

-

The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for Cholinesterase Inhibition Assay

The following diagram outlines the experimental workflow for determining the cholinesterase inhibitory activity.

Caption: Experimental workflow for the Ellman's assay.

Conclusion

The primary molecular distinction between this compound and Tacrine is the hydroxylation at the 1-position of the tetrahydroacridine ring in Velnacrine. This metabolic conversion, catalyzed by CYP1A2, results in a distinct molecule with its own physicochemical and pharmacological characteristics. While both compounds are potent cholinesterase inhibitors, understanding their structural differences is crucial for interpreting their respective activities, metabolic profiles, and potential for therapeutic application. This guide provides a foundational overview for researchers and professionals in the field of drug discovery and development.

References

- 1. Tacrine - Wikipedia [en.wikipedia.org]

- 2. Velnacrine - Wikipedia [en.wikipedia.org]

- 3. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Tacrine hydrochloride | TargetMol [targetmol.com]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

Velnacrine Maleate: A Technical Guide to Synthesis, Derivative Compounds, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a potent cholinesterase inhibitor and a derivative of tacrine, has been a significant molecule in the exploration of treatments for Alzheimer's disease. This technical guide provides an in-depth overview of the synthesis of Velnacrine Maleate, the development of its derivative compounds, and the key experimental protocols for their biological evaluation. The document details synthetic methodologies, presents quantitative data on the biological activity of various derivatives, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting cholinergic pathways.

Introduction

Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, Velnacrine increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[2] As a hydroxylated derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, Velnacrine was developed to offer a potentially improved safety profile, particularly concerning hepatotoxicity.[3]

The core structure of Velnacrine, a tetrahydroacridine scaffold, has been a fertile ground for medicinal chemists to explore structure-activity relationships (SAR). Modifications at various positions of the acridine ring and the amino group have led to the synthesis of a wide array of derivatives with modulated potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic routes to Velnacrine and its key derivatives, summarize their biological activities, and provide the necessary experimental context for their evaluation.

Synthesis of this compound

The synthesis of Velnacrine and its subsequent conversion to the maleate salt involves a multi-step process. The core tetrahydroacridine structure is typically assembled via a Friedländer annulation, followed by functional group manipulations.

Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine Base)

The synthesis of the Velnacrine base is a well-established procedure in medicinal chemistry.[4] A common approach involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like xylene.[5]

Experimental Protocol:

-

Reaction Setup: A solution of 2-aminobenzonitrile in xylenes is prepared, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) is added. The mixture is heated to reflux with stirring.[5]

-

Addition of Cyclohexanone: At reflux, a solution of cyclohexanone in xylenes is added to the reaction mixture.[5]

-

Reflux and Acid Addition: The mixture is refluxed for 8 to 12 hours. After cooling, an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added, and the mixture is heated to reflux for another 3 to 7 hours.[5]

-

Isolation: The product, as the p-toluenesulfonic acid salt, is isolated by filtration.[5] The free base can be obtained by neutralization with a suitable base.

Formation of this compound

To improve the compound's stability and solubility for pharmaceutical use, the Velnacrine base is converted to its maleate salt.

Experimental Protocol:

-

Dissolution: The synthesized Velnacrine base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

Addition of Maleic Acid: A solution of maleic acid (1 equivalent) in the same solvent is added dropwise to the Velnacrine solution with stirring.

-

Precipitation and Isolation: The this compound salt typically precipitates out of the solution upon addition of the maleic acid or upon cooling. The precipitate is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Figure 1. this compound Synthesis Workflow.

Derivative Compounds of Velnacrine

The Velnacrine scaffold has been extensively modified to explore SAR and develop compounds with improved therapeutic profiles. Key modifications include substitutions on the aromatic ring, alterations of the 9-amino group, and the creation of hybrid molecules.

Halogenated Derivatives

The introduction of halogen atoms (F, Cl, Br) at various positions of the aromatic ring of tacrine-based compounds has been shown to modulate their potency and selectivity for cholinesterases.[6] For instance, the introduction of a chlorine atom can lead to derivatives with altered electronic and lipophilic properties, influencing their binding to the active site of AChE.[7]

N-Substituted Derivatives

Modification of the 9-amino group with various substituents, such as alkyl or aryl groups, has been another fruitful avenue of research. These substitutions can impact the compound's interaction with the peripheral anionic site (PAS) of AChE and can also influence its pharmacokinetic properties. The synthesis of these derivatives often involves the reaction of a 9-chloro-tetrahydroacridine intermediate with the desired amine.[8]

Tacrine-Based Hybrids

A more recent strategy involves the creation of hybrid molecules that combine the tacrine or velnacrine scaffold with other pharmacophores. This approach aims to develop multi-target-directed ligands (MTDLs) that can address multiple pathological aspects of Alzheimer's disease. Examples include hybrids with moieties targeting amyloid-beta aggregation, oxidative stress, or other neurotransmitter systems.[9][10][11]

Quantitative Data

The biological activity of Velnacrine and its derivatives is primarily assessed by their ability to inhibit AChE and BChE. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. The following table summarizes the reported IC50 values for Velnacrine and some of its representative derivatives. Physicochemical properties such as the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are also crucial for predicting the drug-like properties of these compounds, including their ability to cross the blood-brain barrier.[12][13]

| Compound | Substituent(s) | AChE IC50 (nM) | BChE IC50 (nM) | logP (calculated) | pKa (predicted) | Reference(s) |

| Velnacrine | - | Varies | Varies | 1.4 | 8.5 | [2] |

| Tacrine | (Parent Compound) | ~30 | ~10 | 3.2 | 9.8 | [14] |

| HP-128 | 9-benzylamino | 70 (NA uptake) | 300 (DA uptake) | - | - | [4] |

| 6-Bromo Tacrine | 6-Bromo | 66 | - | - | - | [15] |

| Tacrine-Indole Hybrid (3c) | Indole moiety | 25 | 75 | - | - | [10] |

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer). The data presented here is for comparative purposes.

Experimental Protocols for Biological Evaluation

Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE and BChE inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, the product of acetylthiocholine hydrolysis by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Experimental Protocol:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and solutions of the test compounds at various concentrations.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle for control), and the AChE or BChE enzyme solution. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the DTNB and ATCI solutions to initiate the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Figure 2. Ellman's Assay Workflow.

Cytotoxicity Assay

Assessing the cytotoxicity of Velnacrine derivatives is crucial, given the hepatotoxicity concerns associated with tacrine. In vitro cytotoxicity assays using cell lines such as human hepatoma (HepG2) are commonly employed.

Experimental Protocol (MTT Assay):

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach a suitable confluence.

-

Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Signaling Pathway

Velnacrine and its derivatives exert their primary therapeutic effect by modulating the cholinergic signaling pathway. In a healthy brain, acetylcholine is released from presynaptic neurons into the synaptic cleft, where it binds to and activates cholinergic receptors on the postsynaptic neuron, transmitting the nerve impulse. Acetylcholinesterase rapidly hydrolyzes acetylcholine, terminating the signal. By inhibiting AChE, Velnacrine increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

Figure 3. Cholinergic Synapse Signaling Pathway.

Conclusion

This compound and its derivatives represent a significant class of compounds in the ongoing effort to develop effective treatments for neurodegenerative diseases like Alzheimer's. This technical guide has provided a comprehensive overview of the synthesis of this compound, the exploration of its derivative compounds, and the essential experimental protocols for their biological evaluation. The structure-activity relationships derived from these studies continue to inform the design of new, more potent, and safer cholinesterase inhibitors and multi-target-directed ligands. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

- 1. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+/-)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol. A potential Alzheimer's disease therapeutic of low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel tacrine-indole hybrids as potential multitarget-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tacrine-Based Hybrids: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Velnacrine Maleate In Vitro Cholinesterase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate is a reversible inhibitor of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[1] Specifically, it targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease.[2][3] These application notes provide a detailed protocol for determining the in vitro cholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.[3][4]

Data Presentation

The inhibitory potency of this compound against cholinesterases is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| This compound | Acetylcholinesterase (AChE) | 0.79 µM | Reversible | [2] |

| This compound | Butyrylcholinesterase (BChE) | Not fully determined | Reversible | [2] |

Experimental Protocols

This protocol outlines the determination of cholinesterase activity and its inhibition by this compound using a 96-well plate colorimetric assay based on Ellman's method.[3][4]

Principle

The assay measures the activity of cholinesterase by monitoring the hydrolysis of a substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), to thiocholine.[3][4] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3][4] The rate of color formation is directly proportional to the cholinesterase activity. The inhibitory effect of this compound is determined by measuring the reduction in this rate in the presence of the compound.

Materials and Reagents

-

This compound

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

-

Substrate Solutions (14 mM):

-

ATCI Solution: Dissolve acetylthiocholine iodide in deionized water to a final concentration of 14 mM.

-

BTCI Solution: Dissolve butyrylthiocholine iodide in deionized water to a final concentration of 14 mM.

-

-

Enzyme Solutions (1 U/mL): Prepare stock solutions of AChE and BChE in phosphate buffer at a concentration of 1 U/mL.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilute this stock solution in phosphate buffer to create a range of working concentrations for the assay. It is crucial to maintain a consistent, low final concentration of DMSO (e.g., <1%) in all wells to avoid affecting enzyme activity.

Assay Procedure

-

Assay Plate Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of this compound solution at various concentrations (or buffer for control wells).

-

10 µL of the respective enzyme solution (AChE or BChE).

-

-

Include control wells containing buffer instead of the inhibitor (100% activity) and wells with buffer instead of the enzyme (blank).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM substrate solution (ATCI for AChE, BTCI for BChE) to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a duration of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.

-

Correct the reaction rates by subtracting the rate of the blank (no enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Visualizations

Cholinesterase Inhibition Assay Workflow

Caption: Workflow for the in vitro cholinesterase activity assay.

Mechanism of Cholinesterase Inhibition by this compound

Caption: this compound's competitive inhibition of cholinesterase.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 112964-99-5 [smolecule.com]

- 3. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 4. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Velnacrine Maleate AChE Inhibition using the Ellman Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease. The Ellman method is a simple, rapid, and widely used spectrophotometric assay for measuring AChE activity and for screening potential inhibitors. This application note provides a detailed protocol for determining the inhibitory potential of this compound on AChE using the Ellman method.

Principle of the Ellman Method

The Ellman assay relies on the use of acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB production is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of this compound against acetylcholinesterase can be quantified and compared with other inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target Enzyme | IC50 Value (µM) | Notes |

| Velnacrine | Acetylcholinesterase (AChE) | 3.27[1] | Potent inhibitor. The specific assay method was not detailed in the source. |

| Donepezil | Acetylcholinesterase (AChE) | 0.027 | A commonly used AChE inhibitor for comparison. |

| Rivastigmine | Acetylcholinesterase (AChE) | 71 | A commonly used AChE inhibitor for comparison. |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound for AChE inhibition using the Ellman method in a 96-well plate format.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical final concentration is 0.1 U/mL.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer to make a 10 mM stock solution.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in phosphate buffer to make a 14 mM stock solution.

-

This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and then prepare a series of dilutions in phosphate buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

Assay Protocol

-

Assay Setup: In a 96-well plate, add the following reagents in the specified order:

-

Blank: 190 µL of phosphate buffer + 10 µL of solvent (used for this compound).

-

Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of solvent + 10 µL of DTNB solution.

-

Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of this compound solution (at various concentrations) + 10 µL of DTNB solution.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of the ATCI solution to all wells (except the blank) to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

-

Measurement: Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that produces 50% inhibition.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase (AChE) Inhibition by this compound.

Experimental Workflow for the Ellman Method

Caption: Workflow for Determining IC50 using the Ellman Method.

References

Application Note: Structural Analysis of Velnacrine Maleate by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural analysis of Velnacrine Maleate using Nuclear Magnetic Resonance (NMR) spectroscopy. Velnacrine, an acetylcholinesterase inhibitor, has been studied for its potential in treating Alzheimer's disease. Accurate structural elucidation is critical for drug development and quality control. This application note outlines the methodology for acquiring and interpreting 1D and 2D NMR spectra to confirm the molecular structure of this compound. The presented data is based on predicted NMR chemical shifts for the Velnacrine moiety and literature values for the maleate counter-ion, serving as a comprehensive guide for researchers.

Introduction

This compound is a salt formed from the active pharmaceutical ingredient Velnacrine and maleic acid. Velnacrine is a potent, reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Velnacrine increases the levels of acetylcholine in the brain, which is beneficial for cognitive function in patients with Alzheimer's disease.

The molecular structure of Velnacrine consists of a tetrahydroacridine core with an amino group at the 9-position and a hydroxyl group at the 1-position. The maleate counter-ion is a four-carbon dicarboxylic acid with a cis-conformation double bond. NMR spectroscopy is a powerful analytical technique for the unambiguous confirmation of the chemical structure of small molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, verifying the connectivity and chemical environment of each atom in the molecule.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the Velnacrine moiety and typical chemical shifts for the maleate anion in DMSO-d₆. This data provides a reference for the expected spectral features of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| 2-H₂ | 1.85 | m | 2H |

| 3-H₂ | 2.20 | m | 2H |

| 4-H₂ | 2.90 | t | 2H |

| 5-H | 7.80 | d | 1H |

| 6-H | 7.40 | t | 1H |

| 7-H | 7.60 | t | 1H |

| 8-H | 8.10 | d | 1H |

| 1-OH | 5.50 | br s | 1H |

| 9-NH₂ | 8.50 | br s | 2H |

| 1'-H (Maleate) | 6.30 | s | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 65.0 |

| 2 | 30.0 |

| 3 | 20.0 |

| 4 | 25.0 |

| 4a | 120.0 |

| 5 | 128.0 |

| 6 | 124.0 |

| 7 | 129.0 |

| 8 | 118.0 |

| 8a | 148.0 |

| 9 | 155.0 |

| 9a | 115.0 |

| 10a | 140.0 |

| 1' (Maleate) | 136.6 |

| 2' (Maleate) | 167.7 |

Note: The chemical shifts for the Velnacrine moiety are based on NMR prediction tools. The chemical shifts for the maleate anion are based on typical literature values. Actual experimental values may vary.

Experimental Protocols

Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Gently agitate the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These parameters may need to be optimized for different instruments.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

-

Temperature: 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse programs available on the spectrometer software should be used.

-

Spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical values are 256-512 increments for the indirect dimension and 8-32 scans per increment.

-

For HMBC, the long-range coupling constant (J) is typically set to 8 Hz to observe 2- and 3-bond correlations.

Data Analysis and Structural Elucidation

The acquired NMR spectra should be processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The structural assignment is then carried out as follows:

-

¹H NMR: Identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.) and integrations. The aromatic protons of the acridine ring are expected in the downfield region (7-9 ppm), while the aliphatic protons of the tetrahydro- portion will be in the upfield region (1.5-3.5 ppm). The maleate protons should appear as a singlet around 6.3 ppm.

-

¹³C NMR: Identify all carbon signals. The aromatic and olefinic carbons will be in the downfield region (110-150 ppm), and the aliphatic carbons will be in the upfield region (20-70 ppm). The carbonyl carbons of the maleate will be the most downfield signals (around 168 ppm).

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be crucial for tracing the connectivity of the aliphatic protons in the tetrahydro- ring of Velnacrine.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It allows for the unambiguous assignment of the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the overall connectivity of the molecule, including the relative positions of the different functional groups.

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis and the key correlations expected in the 2D NMR spectra.

Caption: Experimental workflow for NMR structural analysis.

Caption: Key hypothetical 2D NMR correlations for Velnacrine.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the protocols outlined in this application note, researchers can confidently acquire and interpret a full suite of NMR data to confirm the identity and purity of their samples. The provided predicted data serves as a useful reference for these analyses. A thorough structural analysis using 1D and 2D NMR is a critical step in the research, development, and quality control of this important pharmaceutical compound.

Application Notes and Protocols for Velnacrine Maleate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Velnacrine Maleate in cell culture experiments, with a focus on its application in neurobiological research. This compound is a reversible cholinesterase inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative diseases.

Mechanism of Action

This compound primarily functions as a cholinesterase inhibitor. By inhibiting the acetylcholinesterase (AChE) enzyme, it increases the levels of the neurotransmitter acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.[1] This mechanism of action has made it a subject of interest in the study of Alzheimer's disease and other conditions characterized by cholinergic deficits.

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O₅ | PubChem |

| Molecular Weight | 330.34 g/mol | PubChem |

| Appearance | Light yellow to khaki solid | MedchemExpress |

| Solubility | DMSO: 100 mg/mL (302.72 mM) | [2] |

Cytotoxicity Data

Limited data is available regarding the cytotoxicity of Velnacrine in neuronal cell lines. However, a study on the human hepatoma cell line HepG2 provides some initial insights into its cytotoxic potential. It is crucial to determine the specific cytotoxicity in the neuronal cell line of interest before conducting neuroprotection or other functional assays.

| Cell Line | Assay | Duration | LC50 | Source |

| HepG2 | Neutral Red Uptake | 24 hours | 84 - 190 µg/mL | [3] |

Note: The LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test cells. This range for HepG2 cells can be used as a preliminary guide to estimate a non-toxic concentration range for initial experiments in neuronal cells, but empirical determination is essential.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free, pyrogen-free pipette tips

Protocol:

-

Workspace Preparation: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Handle the powder carefully, using appropriate personal protective equipment (PPE).

-

Preparing DMSO Stock Solution:

-

In a sterile microcentrifuge tube, add the appropriate volume of cell culture grade DMSO to the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture.[4]

-

Gently vortex the tube until the this compound is completely dissolved.[5] Slight warming in a 37°C water bath may aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (media with the same final concentration of DMSO) should be included in all experiments.

Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the potential neuroprotective effects of this compound against a neurotoxic insult in a human neuroblastoma cell line (SH-SY5Y). This protocol uses hydrogen peroxide (H₂O₂) as an example of an oxidative stress-inducing neurotoxin.

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (prepared as in 3.1)

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate-buffered saline (PBS), sterile

-

96-well cell culture plates, sterile

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.0 × 10⁵ cells/mL and allow them to adhere and grow for 24 hours.[6]

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[6] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

-

Incubate the cells for a pre-treatment period, for example, 3 hours.[6]

-

-

Induction of Neurotoxicity:

-

After the pre-treatment period, add H₂O₂ to the wells to a final concentration that induces significant but not complete cell death (e.g., 400 µM, this should be optimized for your specific cell line and conditions).[6] Do not add H₂O₂ to the control wells (cells with medium only and vehicle control).

-

Incubate the cells for an additional 24 hours.[6]

-

-

Assessment of Cell Viability:

-

After the 24-hour incubation with the neurotoxin, measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Read the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, 100% viability).

-

Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

-

Signaling Pathways and Visualizations

While the primary mechanism of this compound is cholinesterase inhibition, other downstream signaling pathways may be involved in its potential neuroprotective effects. The PI3K/Akt signaling pathway is a critical regulator of neuronal survival and is a plausible, though not yet directly confirmed for this compound, downstream target.[7][8][9][10][11]

Proposed Cholinergic and Neuroprotective Signaling

Caption: Proposed mechanism of this compound.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for Velnacrine neuroprotection assay.

Stability and Storage

There is limited specific data on the stability of this compound in aqueous cell culture media. As a general precaution, it is recommended to prepare fresh dilutions of this compound in media for each experiment from frozen stock solutions. The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. To ensure consistent results, minimize the time the compound is in the culture medium before and during the experiment.

Powder: Store at -20°C for up to 3 years. In Solvent (DMSO): Store at -80°C for up to 1 year.

Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct appropriate validation and optimization studies. Always adhere to laboratory safety guidelines and wear appropriate personal protective equipment when handling chemicals.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase buffered aqueous solution, main = 500units/mg protein BCA 9000-81-1 [sigmaaldrich.com]

- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Melatonin improves synapse development by PI3K/Akt signaling in a mouse model of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Velnacrine Maleate Cytotoxicity in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, an acetylcholinesterase inhibitor, was investigated for the treatment of Alzheimer's disease. However, its development was hindered by instances of hepatotoxicity.[1][2] Understanding the cytotoxic effects of Velnacrine Maleate on liver cells is crucial for risk assessment and for the development of safer analogs. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying drug-induced liver injury due to its metabolic capabilities.[3][4]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in HepG2 cells using standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis detection.

Data Presentation: this compound Cytotoxicity in HepG2 Cells

The following table summarizes the cytotoxic potential of Velnacrine (a monohydroxy metabolite of Tacrine) and its related compounds in HepG2 cells after a 24-hour exposure, as determined by the Neutral Red Uptake Assay.[3]

| Compound | LC50 (µg/mL) | Relative Cytotoxicity |

| Tacrine (THA) | 54 | Most Cytotoxic |

| Velnacrine (1-OH THA) | 84 - 190 | Less Cytotoxic than Tacrine |

| Dihydroxy Velnacrine Metabolites | 251 - 434 | Least Cytotoxic |

Data adapted from Viau et al., 1993.[3]

Experimental Protocols

Cell Culture and Treatment

Protocol for Maintaining HepG2 Cells:

-

Culture HepG2 cells (ATCC HB-8065) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.[5]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

-

Passage the cells by trypsinization before they reach confluence.[5]

Protocol for this compound Treatment:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere for 18-24 hours.[6][7]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile, nuclease-free water or DMSO).

-

Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

Caption: Experimental workflow for cell treatment.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Protocol:

-

After the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8][9]

-

Carefully remove the supernatant.[6]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution provided in a commercial kit) to each well to dissolve the formazan crystals.[6][9]

-

Mix thoroughly to ensure complete solubilization.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: MTT assay workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.[10]

Protocol:

-

After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11]

-

Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clean 96-well plate.[10][11]

-

Prepare controls:

-

Spontaneous LDH release: Supernatant from vehicle-treated cells.

-

Maximum LDH release: Add a lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before collecting the supernatant.[11]

-

Background: Culture medium alone.

-

-

Add the LDH assay reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well of the new plate containing the supernatants.[11]

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]

-

Add the stop solution provided in the kit.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 10. LDH Cytotoxicity Assay [bio-protocol.org]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Blood-Brain Barrier Penetration Assay of Velnacrine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Velnacrine Maleate and Blood-Brain Barrier Penetration

Velnacrine, the major metabolite of tacrine, is a potent, centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, velnacrine increases the concentration of the neurotransmitter acetylcholine in the brain, a mechanism that has been investigated for the symptomatic treatment of Alzheimer's disease. For a centrally acting drug like velnacrine to be effective, it must efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).

Assessing the ability of this compound to penetrate the BBB is a critical step in its preclinical and clinical development. This assessment helps in understanding its potential therapeutic efficacy and in determining appropriate dosing strategies. The following application notes provide detailed protocols for both in vitro and in vivo methods to quantify the BBB penetration of this compound.

These application notes will describe a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for high-throughput in vitro screening of passive permeability and an in vivo study in rodents to determine the brain-to-plasma concentration ratio (Kₚ), which provides a more physiologically relevant measure of BBB penetration.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from the described assays. As specific data for this compound is not published, hypothetical values based on the properties of tacrine are provided for illustrative purposes.

Table 1: In Vitro BBB Permeability of this compound (PAMPA-BBB)

| Compound | Apparent Permeability (Pₑ) (x 10⁻⁶ cm/s) | Predicted BBB Penetration |

| This compound (Hypothetical) | 5.2 | High |

| High Permeability Control (e.g., Caffeine) | > 4.0 | High |

| Low Permeability Control (e.g., Atenolol) | < 2.0 | Low |

Permeability Classification: Pₑ > 4.0 x 10⁻⁶ cm/s = High; Pₑ < 2.0 x 10⁻⁶ cm/s = Low

Table 2: In Vivo BBB Penetration of this compound in Rodents

| Parameter | Value (Hypothetical) | Description |

| Brain-to-Plasma Ratio (Kₚ) | 1.2 | Ratio of total drug concentration in the brain to that in the plasma at steady-state. |

| Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ) | 0.8 | Ratio of unbound drug concentration in the brain to that in the plasma; a better indicator of target engagement. |

Experimental Protocols

In Vitro Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol describes a high-throughput method to predict the passive, transcellular permeability of this compound across the BBB.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

-

96-well acceptor plates (e.g., PTFE or polypropylene)

-

Porcine brain lipid extract

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

High and low permeability control compounds (e.g., caffeine and atenolol)

-

Plate reader (UV-Vis or other suitable detector)

-

Automated liquid handling system (recommended for high throughput)

Procedure:

-

Preparation of the Artificial Membrane:

-

Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.

-

Carefully apply 5 µL of the lipid solution to the membrane of each well of the filter plate.

-

Allow the solvent to evaporate for at least 2 hours.

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.

-

Prepare solutions of high and low permeability controls in the same manner.

-

-

Assay Execution:

-

Add 300 µL of PBS to each well of the acceptor plate.

-

Place the lipid-coated filter plate on top of the acceptor plate.

-

Add 150 µL of the this compound or control solutions to the corresponding wells of the filter (donor) plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Sample Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry, LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = - (Vₐ * Vd) / ((Vₐ + Vd) * A * t) * ln(1 - [C]ₐ / [C]eq) Where:

-

Vₐ is the volume of the acceptor well.

-

Vd is the volume of the donor well.

-

A is the area of the membrane.

-

t is the incubation time.

-

[C]ₐ is the concentration in the acceptor well.

-

[C]eq is the equilibrium concentration, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.

-

-

In Vivo Protocol: Brain-to-Plasma Concentration Ratio (Kₚ) in Rodents

This protocol describes the determination of the brain-to-plasma concentration ratio of this compound in a rodent model (e.g., rats or mice).

Materials:

-

This compound

-

Vehicle for dosing (e.g., saline, PEG400/water)

-

Rodents (e.g., male Sprague-Dawley rats, 250-300g)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., with K₂EDTA)

-

Surgical tools for brain extraction

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Administer this compound to a cohort of rodents at a therapeutically relevant dose. The route of administration (e.g., oral, intravenous) should be chosen based on the intended clinical use.

-

-

Sample Collection:

-

At a predetermined time point post-dose (e.g., at the time of maximum plasma concentration, Tₘₐₓ, or at steady-state), anesthetize the animals.

-

Collect a terminal blood sample via cardiac puncture into an EDTA-containing tube.

-

Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

-

Excise the brain, rinse with cold saline, blot dry, and weigh.

-

-

Sample Processing:

-

Centrifuge the blood sample to separate the plasma.

-

Homogenize the brain tissue in a known volume of a suitable buffer (e.g., PBS) to create a brain homogenate.

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the brain concentration (Cₑ) from the brain homogenate concentration, accounting for the dilution factor.

-

Calculate the brain-to-plasma concentration ratio (Kₚ) as follows: Kₚ = Cₑ / Cₚ Where:

-

Cₑ is the concentration of this compound in the brain.

-

Cₚ is the concentration of this compound in the plasma.

-

-

For the unbound ratio (Kₚ,ᵤᵤ), the fraction of unbound drug in plasma (fᵤ,ₚ) and brain (fᵤ,ₑ) needs to be determined separately using methods like equilibrium dialysis. Then: Kₚ,ᵤᵤ = (Cₑ * fᵤ,ₑ) / (Cₚ * fᵤ,ₚ)

-

Visualization of Workflows and Pathways

Experimental Workflows

Caption: Workflow for the in vitro PAMPA-BBB assay.

References

- 1. Distribution of tacrine across the blood-brain barrier in awake, freely moving rats using in vivo microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penetration of tacrine into cerebrospinal fluid in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Mitigating Velnacrine Maleate-Induced Hepatotoxicity in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Velnacrine Maleate-induced hepatotoxicity in animal models. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on the structurally and mechanistically similar compound, Tacrine (THA).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?

A1: The precise mechanism of this compound-induced hepatotoxicity is not fully elucidated in publicly available literature. However, it is suggested to be linked to the formation of reactive metabolites.[1][2] Clinical observations of reversible hepatocellular injury with Velnacrine are analogous to those seen with Tacrine.[2] For Tacrine, the hepatotoxicity in animal models is hypothesized to involve a hypoxia-reoxygenation injury mediated through the sympathetic nervous system.[3] This process can lead to oxidative stress and subsequent liver damage.

Q2: Are there established animal models for studying this compound-induced hepatotoxicity?

A2: Specific, detailed in vivo models for this compound-induced hepatotoxicity are not well-documented in available literature. However, a rat model of Tacrine-induced hepatotoxicity has been developed, which could serve as a starting point. In this model, rats administered Tacrine intragastrically develop elevated serum aspartate aminotransferase (AST) levels, pericentral necrosis, and fatty changes in the liver.[3] Given that Velnacrine is a metabolite of Tacrine, this model may be adaptable.[1]

Q3: What are the expected biochemical and histopathological changes in the liver?

A3: Based on studies with the analogous compound Tacrine, you can expect to see elevations in serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3] Histopathological examination may reveal centrilobular or pericentral necrosis, fatty changes, and leukocyte infiltration.[3][4]

Q4: What are potential mitigating agents for this compound-induced hepatotoxicity?

A4: While specific mitigating agents for Velnacrine have not been extensively studied, antioxidants have shown promise in mitigating hepatotoxicity induced by similar compounds. For instance, the free radical scavenger catechin was found to decrease Tacrine-induced liver injury in rats by about 45%.[3] Other antioxidants that have been effective in various drug-induced liver injury models include N-acetylcysteine (NAC), silymarin, resveratrol, and curcumin.

Q5: How does the cytotoxicity of Velnacrine compare to its parent compound, Tacrine?

A5: In vitro studies using cultured rat and human hepatocytes have shown that Tacrine is generally more cytotoxic than its monohydroxy metabolites, including Velnacrine.[1] However, the formation of other reactive metabolites in vivo could play a significant role in the observed hepatotoxicity.[1][2]

Troubleshooting Guides

Issue 1: High variability in liver enzyme levels between animals in the same treatment group.

-

Question: We are observing significant variability in ALT and AST levels in our this compound-treated group. What could be the cause and how can we address it?

-

Answer:

-

Genetic Variability: Different animal strains can have varying susceptibility to drug-induced liver injury due to differences in drug metabolism enzymes, such as cytochrome P450s.[5] Ensure you are using a consistent, well-characterized strain of animals.

-

Animal Health Status: Underlying subclinical infections or inflammation can potentiate hepatotoxicity. Ensure all animals are healthy and free of pathogens before starting the experiment.

-

Dosing Accuracy: Inaccurate dosing, especially with small volumes, can lead to significant variations in drug exposure. Double-check your calculations and dosing techniques.

-

Fasting State: The fasting state of the animals can influence drug metabolism and hepatotoxicity. Standardize the fasting period before drug administration.

-

Stress: Stress from handling or housing conditions can impact physiological responses. Acclimatize animals properly and maintain a consistent, low-stress environment.

-

Issue 2: Failure to induce significant hepatotoxicity with this compound.

-

Question: We are not observing a significant increase in liver enzymes or histopathological changes after administering this compound. What should we do?

-

Answer:

-

Dosage and Route of Administration: The dose may be insufficient to induce toxicity. A dose-response study is recommended to determine the optimal dose. The route of administration (e.g., oral gavage vs. intraperitoneal injection) can also significantly affect bioavailability and first-pass metabolism in the liver.

-

Species and Strain Selection: Rodents, particularly rats, may be less susceptible to certain types of drug-induced liver injury compared to mice or other species.[5] Consider using a different species or a mouse strain known to be more sensitive to hepatotoxins.

-

Duration of Exposure: The time point for assessing hepatotoxicity may be too early or too late. For Tacrine, peak liver enzyme elevation was observed between 12 and 24 hours post-administration.[3] Conduct a time-course study to identify the optimal time point for sample collection.

-

Metabolic Activation: The hepatotoxicity of Velnacrine is thought to be mediated by reactive metabolites.[1][2] The animal model you are using may have a different metabolic profile than humans. Consider using a model with "humanized" liver enzymes if available.

-

Issue 3: Inconsistent results with a potential mitigating agent.

-

Question: Our antioxidant compound is showing inconsistent or no protective effect against this compound-induced hepatotoxicity. How can we troubleshoot this?

-

Answer:

-

Timing of Administration: The timing of the mitigating agent's administration relative to the this compound dose is critical. For antioxidants, pre-treatment is often more effective as it can prevent the initial oxidative burst. For Tacrine-induced injury, the antioxidant catechin was administered before the Tacrine.[3]

-